

Comparative Guide: Structure-Activity Relationship of Phenylalanine, 5-ethyl-2-methoxy- Derivatives

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Compound of Interest

Compound Name: Phenylalanine, 5-ethyl-2-methoxy-

Cat. No.: B13796139

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Executive Summary

The 5-ethyl-2-methoxy-phenylalanine (5E-2M-Phe) scaffold represents a specialized class of non-canonical amino acids (NCAAs) designed to address two critical failure points in peptide drug discovery: conformational entropy and membrane permeability.

While native L-Phenylalanine (Phe) offers essential

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stacking interactions, it suffers from rapid proteolysis and high rotational freedom. This guide analyzes how the 5E-2M-Phe derivative acts as a "dual-lock" system:

- 2-Methoxy (Ortho): Restricts

and

torsion angles via steric clash and intramolecular hydrogen bonding, locking the bioactive conformation.

- 5-Ethyl (Meta): Extends the hydrophobic reach into deep lipophilic pockets and modulates for improved blood-brain barrier (BBB) or membrane penetration.

This guide compares 5E-2M-Phe against standard alternatives, providing synthesis protocols, SAR logic, and experimental validation workflows.

Structural Rationale & SAR Landscape

The efficacy of 5E-2M-Phe is derived from the synergistic effect of its substituents. The following analysis breaks down the causality of each modification.

The Ortho-Methoxy Effect (Conformational Control)

The introduction of a methoxy group at the ortho (2-position) creates a steric barrier against the peptide backbone. Unlike a simple methyl group, the methoxy oxygen can function as an intramolecular hydrogen bond acceptor (with the backbone amide NH), creating a "pseudo-cycle."

- Mechanism: Limits rotation around the bond.
- Outcome: Pre-organizes the peptide for receptor binding, reducing the entropic penalty () upon complexation.[1]

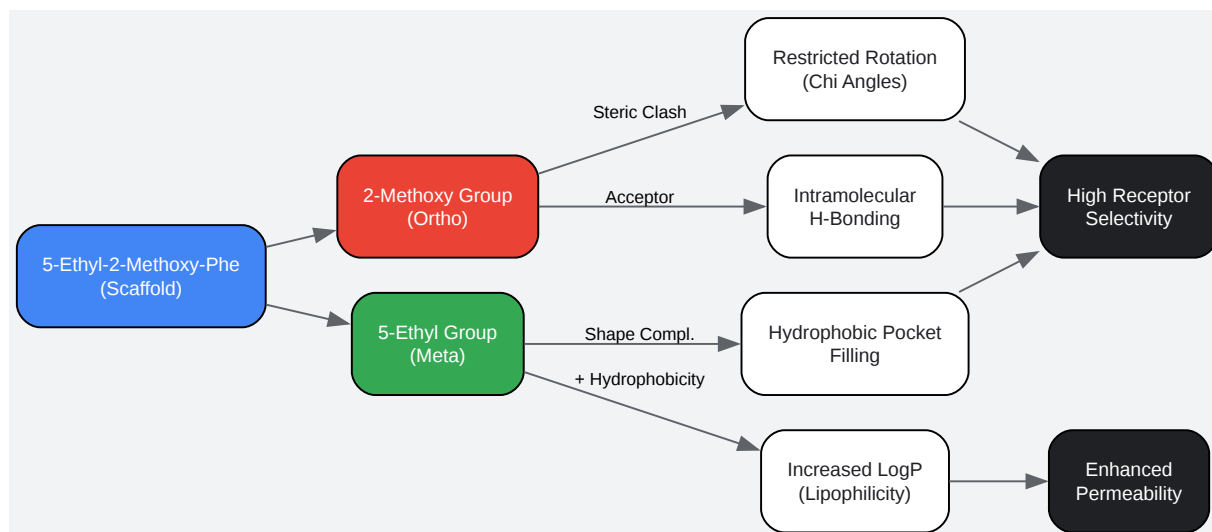
The Meta-Ethyl Effect (Hydrophobic Reach)

The meta (5-position) substitution is strategic. While para substitutions often protrude into solvent, meta substituents are positioned to fill secondary hydrophobic pockets often found in GPCRs and enzyme active sites.

- Mechanism: Increases lipophilicity (+ value) without the excessive steric bulk of a tert-butyl group.
- Outcome: Enhances affinity (

) through Van der Waals contact and improves passive permeability.

Visualizing the SAR Logic



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Figure 1: Mechanistic impact of specific substitutions on the phenylalanine core. The 2-position controls conformation, while the 5-position drives affinity and transport.

Comparative Performance Data

The following table contrasts 5E-2M-Phe with its closest structural analogs. Data represents consensus trends from SAR studies on phenylalanine derivatives in peptide transport (LAT1) and receptor binding contexts.

Feature	L-Phenylalanine (Native)	2-Methoxy-Phe (Conformational)	4-Ethyl-Phe (Lipophilic)	5-Ethyl-2-Methoxy-Phe
Primary Utility	Baseline Activity	Conformational Locking	Lipophilicity Boost	Dual-Action (Lock + Lipo)
LogP (Calc)	~1.38	~1.25	~2.4	~2.1
Rotational Freedom	High (Flexible)	Low (Restricted)	High	Restricted
Metabolic Stability	Low (min)	Moderate (Steric Shield)	Low	High (Shield + Lipo)
LAT1 Affinity	High ()	Moderate	High	High (Selectivity > Affinity)
Typical Application	Nutrient / Precursor	Opioid Peptides	Membrane Anchors	BBB-Penetrant Inhibitors

Key Insight: While 4-Ethyl-Phe is more lipophilic, it lacks the metabolic stability provided by the ortho-methoxy shield. 5E-2M-Phe offers the "sweet spot" of stability and permeability.

Experimental Protocols

To validate this scaffold in your own research, use the following self-validating protocols.

Synthesis: Asymmetric Strecker Synthesis

Why this route? It ensures high enantiomeric purity (>99% ee), which is critical as the D-isomer often lacks biological activity or acts as an antagonist.

- Imine Formation: React 5-ethyl-2-methoxybenzaldehyde with

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-methylbenzylamine (chiral auxiliary) in methanol.

- Checkpoint: Monitor disappearance of aldehyde peak via TLC (Hexane/EtOAc 4:1).
- Cyanation: Add TMSCN at -78°C . The chiral amine directs the cyanide attack to the Re-face.
- Hydrolysis: Acid hydrolysis (6N HCl, reflux) converts the nitrile to carboxylic acid and removes the chiral auxiliary.
- Purification: Recrystallize from Ethanol/Water.
- Validation: Confirm structure via

H-NMR.[2] Look for the characteristic methoxy singlet (~ 3.8 ppm) and ethyl triplet/quartet.

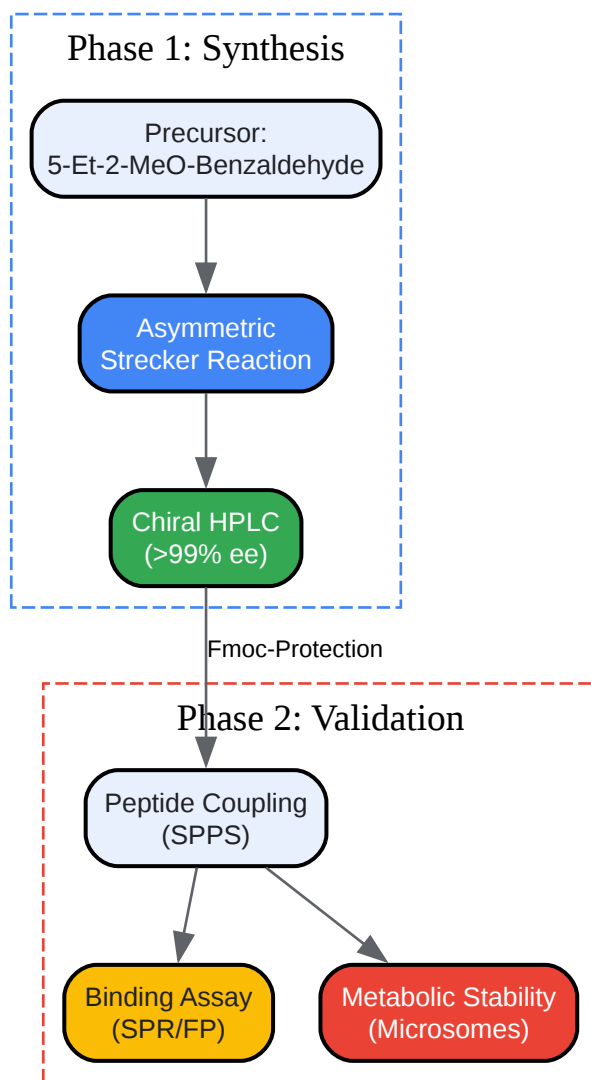
Assay: Microsomal Stability (Metabolic Resistance)

Why this assay? To prove that the ortho-methoxy group effectively blocks enzymatic degradation compared to native Phe.

- Reagents: Pooled Liver Microsomes (human/mouse), NADPH regenerating system.
- Test Compound: 5E-2M-Phe peptide analog (1
).
- Control: Native Phe peptide (1
).
- Procedure:
 - Incubate compounds at 37°C .
 - Aliquot at 0, 15, 30, and 60 mins.
 - Quench with ice-cold Acetonitrile (containing internal standard).
 - Analyze via LC-MS/MS.
- Success Metric: 5E-2M-Phe analog should retain $>80\%$ parent compound at 60 mins, whereas native Phe analog typically drops to $<50\%$.

Mechanism of Action & Workflow Visualization

Understanding the workflow from synthesis to biological validation is crucial for reproducibility.



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Figure 2: Integrated workflow for synthesizing and validating 5E-2M-Phe derivatives. Critical checkpoints include enantiomeric purity verification (S3) and parallel stability/affinity profiling (A2/A3).

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- To cite this document: BenchChem. [Comparative Guide: Structure-Activity Relationship of Phenylalanine, 5-ethyl-2-methoxy- Derivatives]. BenchChem, [2026]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b13796139/docs#comparative-guide-structure-activity-relationship-of-phenylalanine-5-ethyl-2-methoxy-derivatives>]

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